Spectral Differentiation from Positional Isomer Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate
The target compound (1-carboxylate isomer) and its positional isomer methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (5-carboxylate isomer) are regioisomers with identical molecular formula (C4H6N4O2) and molecular weight (142.12 g/mol) but distinct substitution patterns [1]. The 1-carboxylate isomer bears the ester group on N1 of the triazole ring, whereas the 5-carboxylate isomer bears it on C5. This structural distinction is analytically confirmed by distinct InChIKeys and NMR spectral signatures, making the target compound essential as a reference standard for regioisomer identification in synthetic or QC workflows [1].
| Evidence Dimension | Regioisomer discrimination via spectroscopic fingerprint |
|---|---|
| Target Compound Data | InChIKey: VSHDQIDFLOXNGV-UHFFFAOYSA-N; IUPAC: methyl 3-amino-1,2,4-triazole-1-carboxylate |
| Comparator Or Baseline | Positional isomer methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: InChIKey: OSZNPKRMPBUQLB-UHFFFAOYSA-N |
| Quantified Difference | Structurally distinct regioisomer; 1-carboxylate (N1-substituted) vs 3-carboxylate (C3-substituted) |
| Conditions | Spectroscopic and chromatographic analytical context (InChIKey differentiation, NMR signature) |
Why This Matters
Procurement of the correct regioisomer is critical for reproducible synthesis; the 1-carboxylate isomer serves as an unambiguous reference standard to validate correct regioisomer identity.
- [1] SpectraBase. Methyl 5-Amino-1H-[1,2,4]triazole-3-carboxylate - Spectral Database Entry. Spectrum ID: 53BJ3NA2Sm. John Wiley & Sons, Inc. View Source
